A Technical Guide to the Synthesis and Characterization of Pyrrolo[1,2-b]pyridazine-7-carbonitrile
A Technical Guide to the Synthesis and Characterization of Pyrrolo[1,2-b]pyridazine-7-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrrolo[1,2-b]pyridazine-7-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the well-established 1,3-dipolar cycloaddition reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, a thorough characterization workflow is presented, outlining the expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and MS) required to verify the structure and purity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical and scientifically grounded resource for the preparation and validation of this important molecule.
Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold
The pyrrolo[1,2-b]pyridazine nucleus is a nitrogen-bridged heterocyclic system that has garnered substantial attention in the scientific community.[1] This "privileged scaffold" is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have been reported as potent inhibitors of various kinases, holding promise for the treatment of inflammatory diseases and cancer.[1]
The introduction of a carbonitrile (-CN) group at the 7-position of the pyrrolo[1,2-b]pyridazine core can significantly influence the molecule's electronic properties and its potential as a pharmacophore. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a synthetic handle for further molecular elaboration. This makes Pyrrolo[1,2-b]pyridazine-7-carbonitrile a valuable building block for the synthesis of novel therapeutic agents and functional materials.
This guide will focus on a practical and efficient synthetic route to this target molecule, emphasizing the 1,3-dipolar cycloaddition of a pyridazinium ylide with acrylonitrile, and will provide a detailed roadmap for its unambiguous structural characterization.
Synthetic Strategy: The 1,3-Dipolar Cycloaddition Approach
The most prevalent and versatile method for the construction of the pyrrolo[1,2-b]pyridazine ring system is the [3+2] cycloaddition reaction between a pyridazinium ylide (the 1,3-dipole) and a suitable dipolarophile.[1][2] This approach is favored for its high efficiency, regioselectivity, and the ability to introduce a wide range of substituents onto the heterocyclic core.
Mechanistic Rationale
The reaction proceeds through a concerted pericyclic mechanism, as first proposed by Huisgen.[3] The key steps are as follows:
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Formation of the Pyridazinium Ylide: The synthesis begins with the N-alkylation of pyridazine with an appropriate halo-compound (e.g., an α-bromo ketone or ester) to form a pyridazinium salt. In the presence of a base, such as triethylamine, this salt is deprotonated to generate a reactive pyridazinium ylide in situ.
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[3+2] Cycloaddition: The generated ylide, a three-atom component system with a delocalized charge, readily reacts with a dipolarophile containing a double or triple bond. In our case, acrylonitrile serves as the dipolarophile. The cycloaddition proceeds to form a five-membered ring fused to the pyridazine core, initially yielding a di- or tetrahydro-pyrrolo[1,2-b]pyridazine intermediate.
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Aromatization: The cycloadduct intermediate is often unstable and undergoes spontaneous or induced aromatization to furnish the final, stable pyrrolo[1,2-b]pyridazine product. This final step frequently involves oxidation, which can be achieved with a mild oxidizing agent.
The choice of acrylonitrile as the dipolarophile is strategic for the introduction of the carbonitrile group at the 7-position of the final product.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for Pyrrolo[1,2-b]pyridazine-7-carbonitrile.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of Pyrrolo[1,2-b]pyridazine-7-carbonitrile. The procedure is adapted from established methods for the synthesis of related 5-cyano-pyrrolo[1,2-b]pyridazine derivatives.[4]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Pyridazine | C₄H₄N₂ | 80.09 | Sigma-Aldrich | Purify by distillation if necessary. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | Acros Organics | Lachrymator, handle in a fume hood. |
| Acrylonitrile | C₃H₃N | 53.06 | Alfa Aesar | Stabilized with hydroquinone. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Fisher Scientific | Distill from CaH₂ before use. |
| Tetrakis-pyridinecobalt(II) dichromate (TPCD) | 693.48 | Prepare in situ | Oxidizing agent. | |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | VWR | Anhydrous grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Macron Fine Chem. | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | EMD Millipore | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Pharmco-AAPER | For chromatography. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | J.T. Baker | For drying organic layers. |
Step-by-Step Synthesis
Step 1: Synthesis of N-Phenacylpyridazinium Bromide
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To a solution of pyridazine (1.0 eq) in acetone (10 mL/g of pyridazine) at room temperature, add 2-bromoacetophenone (1.05 eq) dropwise with stirring.
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Stir the reaction mixture at room temperature for 24 hours. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to afford the N-phenacylpyridazinium bromide salt as a white to off-white solid.
-
Causality: The N-alkylation of the pyridazine nitrogen is a standard Sₙ2 reaction. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but allows the salt product to precipitate, simplifying isolation.
-
Step 2: One-Pot Synthesis of 7-Benzoyl-pyrrolo[1,2-b]pyridazine-5-carbonitrile
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-phenacylpyridazinium bromide (1.0 eq) in anhydrous DMF (15 mL/g of salt).
-
Add acrylonitrile (1.2 eq) and triethylamine (1.5 eq) to the suspension.
-
Add the oxidizing agent, tetrakis-pyridinecobalt(II) dichromate (TPCD) (1.1 eq), to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Causality: DMF is a high-boiling polar aprotic solvent that facilitates the formation of the ylide and the subsequent cycloaddition. Triethylamine acts as the base to generate the pyridazinium ylide in situ. TPCD is the oxidant required for the aromatization of the initially formed cycloadduct. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Step 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified Pyrrolo[1,2-b]pyridazine-7-carbonitrile derivative.
Characterization of Pyrrolo[1,2-b]pyridazine-7-carbonitrile
Unambiguous identification of the synthesized compound requires a combination of spectroscopic techniques. The following sections detail the expected analytical data for Pyrrolo[1,2-b]pyridazine-7-carbonitrile.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons in the range of δ 7.0-8.8 ppm. Distinct signals for the protons on the pyridazine and pyrrole rings. Specific coupling patterns will be observed (e.g., doublets, doublets of doublets). |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for aromatic carbons between δ 110-150 ppm. The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The quaternary carbons of the fused ring system will also be present. |
| FT-IR (ATR) | A sharp, medium-intensity absorption band for the C≡N stretch around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. |
| Mass Spec. (ESI+) | A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound (C₈H₅N₃, M.W. = 143.15). |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
Detailed Spectroscopic Analysis
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridazine ring (H-2, H-3, and H-4) will typically appear as an ABC system with characteristic coupling constants. The protons on the pyrrole ring (H-5 and H-6) will also show specific multiplicities based on their coupling with adjacent protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The nitrile carbon signal is a key diagnostic peak. The chemical shifts of the other carbons will be consistent with their position in the electron-deficient pyridazine ring and the electron-rich pyrrole ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the sharp peak corresponding to the nitrile group's stretching vibration.[5] The presence of this peak is strong evidence for the successful incorporation of the cyano group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule, matching the calculated exact mass of C₈H₅N₃.
Characterization Logic Diagram
The following diagram illustrates how different analytical techniques provide complementary information to confirm the structure of the target compound.
Caption: Logic diagram for the structural characterization of the product.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Bromoacetophenone is a lachrymator and should be handled with care.
-
Acrylonitrile is toxic and flammable. Avoid inhalation and contact with skin.
-
Handle all solvents and reagents in accordance with their respective Material Safety Data Sheets (MSDS).
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of Pyrrolo[1,2-b]pyridazine-7-carbonitrile, a heterocyclic compound with significant potential in various fields of chemical research. The 1,3-dipolar cycloaddition strategy presented herein is robust and adaptable. The comprehensive characterization workflow detailed in this document provides the necessary analytical framework to ensure the identity and purity of the final product. It is anticipated that this guide will serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and materials science applications.
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